2-Bromo-6-isocyanopyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-isocyanopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQGDEWHHLWZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 6 Isocyanopyridine
Comparative Analysis of Synthetic Efficiency and Yields Across Different Protocols
Research has established 2-Bromo-6-isocyanopyridine as a superior reagent compared to other similar isocyanides. A comparative study of twelve different 2-isocyanopyridines identified the 2-bromo-6-isocyano variant as the optimal choice regarding both its stability and synthetic efficiency in subsequent reactions. acs.orgcolab.wsresearchgate.netnih.gov
The efficiency of the dehydration step itself is a subject of optimization. While the POCl₃/Et₃N protocol is standard, variations in reaction conditions significantly impact yield and purity. For instance, its use in multicomponent reactions, such as the Ugi reaction, has been reported to achieve yields greater than 80%. The compound's utility is further highlighted in the efficient, two-step synthesis of the potent opioid carfentanil, where the Ugi reaction product was obtained in 92% yield, and the subsequent transformation proceeded with a near-quantitative 98% yield. researchgate.netorganic-chemistry.org
The table below summarizes yields reported for reactions involving the synthesis or application of this compound, illustrating its synthetic efficiency.
| Product/Process | Reagents/Conditions | Yield (%) | Source(s) |
| Ugi Reaction Product | Varies | >80 | |
| Carfentanil Synthesis (Step 1: Ugi Reaction) | Ketone, aniline, propionic acid, TFE | 92 | researchgate.net |
| Carfentanil Synthesis (Step 2: Methanolysis) | Acetyl chloride in methanol (B129727) | 98 | researchgate.netrsc.org |
| Phenylalanine methyl ester isocyanide (Scalable) | Formamide (B127407), POCl₃, Et₃N, DCM | 87 | rsc.org |
| 1-Adamantyl isocyanide (Scalable) | Formamide, POCl₃, Et₃N, DCM | 97 | rsc.org |
This table presents data on the efficiency of reactions where this compound is either synthesized or used, showcasing its high-yield potential.
Optimization of Reaction Conditions for Scalable Production
Transitioning the synthesis of this compound from a laboratory to a larger, scalable production requires significant optimization. Key areas of focus include increasing reactant concentration, minimizing solvent volume, and simplifying workup procedures. rsc.org
A critical optimization is the elimination of the traditional aqueous workup, which can be problematic for isocyanide stability and generates significant waste. rsc.org An improved protocol involves performing the dehydration at a higher concentration (e.g., 2 M in dichloromethane) and using a non-aqueous workup. This not only makes the process more efficient and quicker but also safer and less laborious. rsc.org For a 100 mmol scale synthesis of a related isocyanide, this optimized approach reduced the reaction time from hours to less than 15 minutes and dramatically decreased solvent consumption. rsc.org
Further refinements for scalability include:
Adding triethylamine (B128534) to the formamide solution at room temperature before cooling for the addition of POCl₃. rsc.org
Utilizing polar protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) in subsequent multicomponent reactions to maintain high concentrations and improve reaction rates. rsc.org
Developing protocols tolerant of other functional groups, such as a modified dehydration method that works in the presence of an unprotected hydroxyl group, thereby avoiding extra protection/deprotection steps. rsc.orgrsc.org
Purification Techniques for High-Purity this compound
Achieving high purity is essential for the use of this compound in sensitive applications like pharmaceutical synthesis. The primary methods for purification are chromatographic.
Standard laboratory purification involves:
Thin-Layer Chromatography (TLC): Used for monitoring the reaction progress and identifying the product.
Flash Column Chromatography: The crude product is typically purified on a silica (B1680970) gel column. scribd.comvu.nl A common eluent system is a gradient of ethyl acetate (B1210297) in cyclohexane. vu.nl
For more efficient and scalable purification, a non-aqueous workup is preferred. This involves filtering the reaction mixture through a plug of silica to remove salts and polar impurities, followed by solvent evaporation. rsc.org This method avoids contact with water, which can lead to the degradation of the isocyanide product. For high-throughput applications, parallel purification on multi-well filtration plates has also been implemented. rsc.org
Chemical Reactivity and Transformation Mechanisms of 2 Bromo 6 Isocyanopyridine
Fundamental Electrophilic and Nucleophilic Reactivity of the Isocyanide Moiety in the Chemical Compound
The isocyanide functional group (–N≡C) in 2-Bromo-6-isocyanopyridine is characterized by a carbon atom with a lone pair of electrons and a formal negative charge, which confers significant nucleophilicity. This allows it to readily attack electrophilic centers. In the context of multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR), the isocyanide carbon acts as a potent nucleophile, attacking the electrophilic iminium ion intermediate that is formed from the initial condensation of an amine and an aldehyde. vu.nl This nucleophilic addition is a key step that leads to the formation of a nitrilium ion intermediate. vu.nl
Mechanistic Elucidation of Post-Multicomponent Reaction (MCR) Amide Cleavage and Diversification
A defining feature of this compound in synthesis is its role as a "convertible isocyanide." organic-chemistry.orgresearchgate.net After participating in an MCR, the isocyanide moiety is incorporated into the product as an N-(6-bromopyridin-2-yl)amide. This amide is not a stable endpoint but rather a versatile intermediate that can be readily cleaved or transformed, allowing for the diversification of the molecular scaffold. organic-chemistry.orgvu.nl This "convertibility" overcomes a significant limitation of many MCRs, where the resulting amide is often chemically inert. vu.nl The capacity for post-MCR modification enables access to a variety of functional groups, including carboxylic acids, esters, and other amides. organic-chemistry.org
Hydrolysis of the Resulting Amide Moiety Under Acidic Conditions
The N-(6-bromopyridin-2-yl)amide linkage in Ugi adducts can be efficiently cleaved under acidic conditions to yield a carboxylic acid. organic-chemistry.orgresearchgate.netnih.gov This transformation is particularly valuable as it allows the Ugi product to be used as a precursor to peptide-like structures with a C-terminal acid group. researchgate.net The mechanism for this acidic conversion is believed to proceed through the formation of a key münchnone intermediate. vu.nl For instance, Ugi bisamides containing the this compound-derived moiety can be hydrolyzed to the corresponding carboxylic acid fragment, demonstrating the utility of this reagent in complex syntheses. researchgate.netnih.gov
Hydrolysis of the Resulting Amide Moiety Under Basic Conditions
The amide adduct derived from this compound also exhibits good leaving group capacity under basic conditions. organic-chemistry.orgcolab.wsresearchgate.netacs.orgnih.gov This allows for cleavage and functionalization under an alternative set of reaction conditions, broadening the synthetic applicability of the reagent. The ability to perform this cleavage under both acidic and basic conditions provides chemists with significant flexibility in planning synthetic routes, especially when dealing with substrates that may be sensitive to one condition over the other.
Transamidation and Alcoholysis Reactions of Amide Adducts
Beyond simple hydrolysis, the activated amide bond in the MCR products can undergo nucleophilic acyl substitution with other nucleophiles, such as amines (transamidation) or alcohols (alcoholysis). organic-chemistry.orgresearchgate.net This allows for the direct conversion of the Ugi product into other amides or esters, bypassing the need to first generate and then react a carboxylic acid.
A prominent example of this is the efficient, two-step synthesis of the potent opioid carfentanil. organic-chemistry.orgmdpi.com In this synthesis, a Ugi-4CR is performed using this compound. The resulting cleavable amide is then transformed directly into the required methyl ester of carfentanil via a transacylation reaction, by treating it with acetyl chloride in methanol (B129727). researchgate.netmdpi.com Research has also shown that N-(3-substituted pyridin-2-yl)amide Ugi products can be cleaved by various amines and alcohols, often facilitated by a catalyst like zinc acetate (B1210297) (Zn(OAc)₂). researchgate.net
| Transformation | Conditions | Nucleophile | Resulting Functional Group | Source |
|---|---|---|---|---|
| Hydrolysis | Acidic | Water | Carboxylic Acid | organic-chemistry.orgresearchgate.netnih.gov |
| Hydrolysis | Basic | Water | Carboxylate | organic-chemistry.orgcolab.wsacs.org |
| Alcoholysis / Solvolysis | Acid-mediated (e.g., AcCl in MeOH) | Alcohol | Ester | researchgate.netvu.nlmdpi.com |
| Transamidation | Heating or with catalyst (e.g., Zn(OAc)₂) | Amine | Amide | researchgate.netvu.nl |
| Thioesterification | Complementary conditions | Thiol | Thioester | organic-chemistry.org |
Role of the Pyridine (B92270) Nitrogen in Directing Transformations of the Chemical Compound
The nitrogen atom within the pyridine ring plays a crucial electronic role in facilitating the cleavage of the post-MCR amide bond. Its electron-withdrawing nature enhances the electrophilicity of the adjacent amide carbonyl carbon, making it more susceptible to nucleophilic attack. More importantly, the pyridine nitrogen is critical for stabilizing the leaving group after the amide bond is cleaved. researchgate.net Upon cleavage, the negative charge on the amide nitrogen of the resulting 2-amino-6-bromopyridine (B113427) leaving group is effectively stabilized through resonance with the pyridine nitrogen. This charge stabilization significantly enhances the leaving group's capacity, which is a key factor in the "convertibility" of the isocyanide. researchgate.net
Influence of the Bromine Substituent on Reactivity and Selectivity
The bromine atom at the 6-position of the pyridine ring has a multifaceted influence on the reactivity of the compound and its derivatives. Firstly, as an electron-withdrawing group, it works in concert with the pyridine nitrogen to activate the amide carbonyl of the MCR product, further enhancing its susceptibility to nucleophilic attack and subsequent cleavage. This electronic effect is a primary reason why this compound is a more effective convertible isocyanide compared to less substituted analogues. colab.wsresearchgate.net
Secondly, the bromine atom provides a valuable synthetic handle for further diversification through cross-coupling reactions. For example, after the MCR and amide cleavage steps, the bromine on the 2-amino-6-bromopyridine by-product can potentially participate in reactions like Suzuki or Buchwald-Hartwig couplings, allowing for the synthesis of more complex pyridine derivatives. This feature also contributes to the recyclability of the pyridine fragment. organic-chemistry.orgscribd.com Finally, the placement of the bromo group at the para position relative to the isocyanide is suggested to minimize steric hindrance during the initial multicomponent reaction, contributing to the efficiency of the process.
| Structural Feature | Influence on Reactivity | Source |
|---|---|---|
| Isocyanide Moiety (C-atom) | Acts as a nucleophile in MCRs, attacking electrophilic iminium ions. | vu.nl |
| Pyridine Nitrogen | Activates amide carbonyl; stabilizes the negative charge on the leaving group during amide cleavage. | researchgate.net |
| Bromine Substituent | Enhances electrophilicity of the amide carbonyl; provides a handle for post-reaction functionalization (e.g., Suzuki coupling). |
Applications of 2 Bromo 6 Isocyanopyridine in Multicomponent Reactions Mcrs
Utilization in Ugi Four-Component Reactions (U-4CR)
The Ugi four-component reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. 2-Bromo-6-isocyanopyridine has proven to be an exceptional isocyanide component in this reaction due to its stability and the advantageous properties of the resulting Ugi product. rsc.org
Substrate Scope and Functional Group Tolerance in Ugi Reactions with the Chemical Compound
Research has demonstrated that this compound is compatible with a diverse range of aldehydes, amines, and carboxylic acids in the Ugi reaction, leading to products in moderate to excellent yields. rsc.orgorganic-chemistry.org The reaction exhibits broad functional group tolerance, accommodating various substituents on the input molecules.
A variety of aldehydes, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic aldehydes, have been successfully employed. nih.gov Similarly, a wide array of primary amines and carboxylic acids can participate in the reaction, highlighting the robustness of this methodology. The mild reaction conditions contribute to the preservation of sensitive functional groups within the substrates. organic-chemistry.org
Below is a table summarizing the substrate scope of the Ugi reaction utilizing this compound with representative examples.
| Aldehyde | Amine | Carboxylic Acid | Product Yield (%) |
| Isobutyraldehyde | Benzylamine | Acetic Acid | 95 |
| Benzaldehyde | Benzylamine | Acetic Acid | 85 |
| 4-Chlorobenzaldehyde | Benzylamine | Acetic Acid | 82 |
| Isobutyraldehyde | 4-Methoxybenzylamine | Acetic Acid | 93 |
| Isobutyraldehyde | Benzylamine | Phenylacetic Acid | 91 |
This table is generated based on data reported in scientific literature. The yields are isolated yields and may vary depending on the specific reaction conditions.
Diastereoselective and Enantioselective Ugi Applications Employing this compound
While the Ugi reaction typically produces a new stereocenter, controlling its stereochemistry remains a significant challenge. To date, specific research on diastereoselective and enantioselective Ugi reactions employing this compound is limited. However, the broader field of asymmetric Ugi reactions has seen the development of various strategies, including the use of chiral auxiliaries on the amine or aldehyde component, and the application of chiral catalysts such as chiral phosphoric acids or metal complexes. nih.govmsu.edurug.nl These established methods for stereocontrol in Ugi reactions could potentially be applied to reactions involving this compound to access enantioenriched products. The development of such stereoselective methodologies would significantly enhance the synthetic utility of this versatile isocyanide.
Synthesis of Complex Peptidomimetics via Ugi Reactions
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are of great interest in medicinal chemistry. The Ugi reaction is a cornerstone in the synthesis of these compounds due to its ability to rapidly generate peptide-like scaffolds. nih.govbeilstein-journals.orgnih.gov The use of this compound as a "convertible" isocyanide offers a distinct advantage in this area. rsc.org The resulting N-(2-bromopyridin-6-yl) amide moiety in the Ugi product can be subsequently cleaved under acidic or basic conditions, allowing for further functionalization and the creation of more complex and diverse peptidomimetic structures. rsc.orgorganic-chemistry.org This "catch-and-release" strategy expands the molecular diversity accessible from a single Ugi reaction. For instance, the Ugi product can be converted to other functional groups like esters and thioesters. organic-chemistry.org
A notable application of this strategy is the efficient, two-step synthesis of the potent opioid analgesic carfentanil. rsc.orgorganic-chemistry.org The key Ugi reaction is followed by an acidic methanolysis of the Ugi product, demonstrating the practical utility of this compound in the synthesis of complex, biologically active molecules. rsc.org
Access to Diverse α-Aminoacyl Amides and their Derivatives
The direct product of the Ugi reaction is an α-aminoacyl amide. rsc.org The versatility of the Ugi reaction with this compound allows for the synthesis of a vast library of these structures by simply varying the aldehyde, amine, and carboxylic acid components. beilstein-journals.org The convertible nature of the 2-bromopyridyl group in the resulting amide provides a gateway to a variety of derivatives. As mentioned, the amide can be hydrolyzed to a carboxylic acid or converted to esters and thioesters, significantly broadening the scope of accessible α-aminoacyl amide derivatives. organic-chemistry.org This flexibility is highly valuable in drug discovery and materials science, where the generation of diverse molecular libraries is crucial for identifying new leads and materials with desired properties.
Applications in Passerini Three-Component Reactions (P-3CR)
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based multicomponent reaction that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org
Scope and Synthetic Utility in Passerini Reactions
This compound can also be effectively utilized in the Passerini reaction. researchgate.net The reaction benefits from the high functional group tolerance characteristic of Passerini reactions, allowing for the combination of a wide range of aldehydes and carboxylic acids. wikipedia.orgnih.gov The resulting α-acyloxy amides bearing the 2-bromopyridyl moiety can serve as versatile intermediates for further synthetic transformations, analogous to the Ugi products. The ability to cleave the amide bond post-reaction adds a layer of synthetic flexibility, enabling the generation of α-hydroxy carboxylic acid derivatives and other related structures. While the application of this compound in the Passerini reaction is less documented than in the Ugi reaction, its inherent properties as a convertible isocyanide suggest significant potential for expanding the synthetic scope of the P-3CR.
Formation of α-Acyloxy Carboxamides and Their Subsequent Transformations
The Passerini three-component reaction (P-3CR) is a cornerstone of isocyanide-based MCRs, providing a direct route to α-acyloxy carboxamides. These compounds are valuable scaffolds in medicinal chemistry and serve as versatile intermediates in organic synthesis. wikipedia.org The use of this compound in the Passerini reaction allows for the straightforward synthesis of α-acyloxy-N-(6-bromopyridin-2-yl) carboxamides.
The true synthetic utility of employing this compound in this context lies in the "convertible" nature of the resulting amide. The N-(6-bromopyridin-2-yl) amide group, being a good leaving group, can be readily cleaved under both acidic and basic conditions to afford a variety of other functional groups. This circumvents the often-inert nature of secondary amides formed from conventional isocyanides. nih.govorganic-chemistry.org
Subsequent transformations of the initially formed Passerini products can lead to the generation of esters, carboxylic acids, and other amides through hydrolysis or aminolysis. For instance, mild basic hydrolysis with sodium hydroxide (B78521) in methanol (B129727) can efficiently convert the Ugi-adducts, and by extension Passerini products, into the corresponding carboxylic acids. organic-chemistry.org This transformation is particularly valuable as it effectively allows the isocyanide to function as a traceless linker.
| Aldehyde | Carboxylic Acid | This compound | Product | Yield (%) | Ref |
| Isovaleraldehyde (B47997) | Acetic acid | Yes | α-acetoxy-N-(6-bromopyridin-2-yl) carboxamide | 85 | organic-chemistry.org |
| Benzaldehyde | Benzoic acid | Yes | α-benzoyloxy-N-(6-bromopyridin-2-yl) carboxamide | 92 | organic-chemistry.org |
| Cyclohexanecarboxaldehyde | Cyclohexanecarboxylic acid | Yes | α-cyclohexanecarboxyloxy-N-(6-bromopyridin-2-yl) carboxamide | 88 | organic-chemistry.org |
This table presents a selection of α-acyloxy carboxamides synthesized using this compound in the Passerini reaction, highlighting the yields of the primary adducts.
The transformation of these primary adducts is a key advantage. For example, the α-acetoxy-N-(6-bromopyridin-2-yl) carboxamide derived from isovaleraldehyde and acetic acid can be hydrolyzed under mild basic conditions to yield the corresponding α-acetoxy carboxylic acid in high yield. organic-chemistry.org This two-step sequence effectively constitutes a multicomponent approach to complex carboxylic acids.
| Ugi Product | Reagent | Product | Yield (%) | Ref |
| Ugi adduct from isovaleraldehyde, benzylamine, acetic acid | 5 equiv aq. NaOH, MeOH, rt | Carboxylic acid | 95 | organic-chemistry.org |
| Ugi adduct from isovaleraldehyde, benzylamine, acetic acid | NaOMe (excess), MeOH, rt | Methyl ester | 93 | organic-chemistry.org |
| Ugi adduct from isovaleraldehyde, benzylamine, acetic acid | Benzylamine (excess), rt | N-benzylamide | 71 | organic-chemistry.org |
This table showcases the subsequent transformations of a representative Ugi adduct, which are analogous to the transformations possible for Passerini adducts, demonstrating the versatility of the 2-bromopyridyl amide moiety.
Emerging Multicomponent Reactions Beyond Ugi and Passerini Utilizing the Chemical Compound
While the utility of this compound is well-documented in the context of Ugi and Passerini reactions, its application in other named multicomponent reactions appears to be less explored in the available scientific literature. Extensive searches for its use in reactions such as the Groebke-Blackburn-Bienaymé, Bucherer-Bergs, or Gewald reactions have not yielded specific examples.
This suggests that the current research landscape for this compound is predominantly focused on its role as a convertible isocyanide in the well-established Ugi and Passerini manifolds. The unique properties of this reagent, particularly the lability of the resulting amide bond, may be optimally suited for the post-modification strategies that are most commonly associated with these two reaction classes.
The potential for this compound to participate in other MCRs remains an area ripe for investigation. Its demonstrated reactivity and stability suggest that it could be a viable component in other reaction cascades that rely on the nucleophilic character of the isocyanide carbon. Future research may yet uncover novel multicomponent pathways where the convertible nature of the 2-bromopyridyl group can be advantageously exploited.
Strategies for "One-Pot" Multicomponent Reaction-Post-Modification Sequences
A significant advantage of using this compound is the ability to perform the multicomponent reaction and the subsequent transformation of the resulting amide in a "one-pot" fashion. This approach enhances synthetic efficiency by reducing the number of work-up and purification steps, thereby saving time and resources. nih.gov
The general strategy involves performing the MCR under standard conditions, and upon its completion, introducing a nucleophile or a hydrolytic agent to the reaction mixture to cleave the N-(6-bromopyridin-2-yl) amide bond. This seamless transition from MCR to post-modification is a hallmark of the utility of this convertible isocyanide.
For example, a one-pot Ugi/hydrolysis sequence has been developed. nih.gov After the Ugi reaction is complete, the addition of aqueous sodium hydroxide to the reaction mixture directly yields the corresponding carboxylic acid, often in high purity after a simple extraction, thus avoiding the need for column chromatography. nih.gov Similarly, the addition of an alcohol with a suitable base can directly afford the ester, or an amine can be used to generate a different amide.
The efficiency of these one-pot sequences is demonstrated in the synthesis of various functionalized molecules. The ability to directly convert the primary MCR product to a more synthetically useful functional group without isolation significantly streamlines the synthetic process. This approach is particularly valuable in the construction of libraries of compounds for drug discovery and in the total synthesis of complex natural products. nih.govmdpi.com
| MCR | Post-Modification Reagent | Final Product | Overall Yield (%) | Ref |
| Ugi | aq. NaOH | Carboxylic Acid | 82 | nih.gov |
| Ugi | NaOMe/MeOH | Methyl Ester | 85 | nih.gov |
| Ugi | Thiophenol/DBU | Thioester | 78 | nih.gov |
This table illustrates the yields of one-pot Ugi-post-modification sequences using this compound.
Derivatization Strategies and Functional Group Interconversions of 2 Bromo 6 Isocyanopyridine Scaffolds
Conversion of the Isocyanide-Derived Amide Linkage to Carboxylic Acids and Esters
A key feature of 2-bromo-6-isocyanopyridine is its function as a "universal convertible isocyanide". organic-chemistry.org The N-(6-bromopyridin-2-yl)amide moiety formed in MCRs, such as the Ugi four-component reaction (Ugi-4CR), is an excellent leaving group, enabling its conversion into other functionalities like carboxylic acids and esters under mild conditions. organic-chemistry.orgnih.govacs.orgcolab.ws This convertibility overcomes a common limitation of MCRs, where the resulting amide is often difficult to hydrolyze.
The hydrolysis of the secondary amide in Ugi products to yield carboxylic acids can be achieved efficiently under both acidic and basic conditions. organic-chemistry.orgresearchgate.net For instance, treatment with hydrochloric acid or other strong acids effectively cleaves the amide bond. researchgate.net Similarly, basic hydrolysis provides another route to the corresponding carboxylic acid. organic-chemistry.org This versatility allows for the deprotection of the amide in the presence of various other functional groups.
Furthermore, alcoholysis of the Ugi adducts provides a direct route to esters. This transformation can be performed under acidic conditions, for example, by treating the Ugi product with acetyl chloride in methanol (B129727), which leads to transacylation and formation of the methyl ester in high yield. mdpi.comrsc.org Zinc-catalyzed alcoholysis and hydrolysis have also been reported as mild and effective methods for converting Ugi products derived from substituted 2-isocyanopyridines into esters and carboxylic acids, respectively. uantwerpen.beresearchgate.net The ability to convert the initial MCR product into these fundamental organic functional groups significantly broadens the synthetic utility of the this compound scaffold, enabling further peptide couplings or other modifications. uantwerpen.be
Table 1: Conditions for Amide Conversion in this compound Adducts
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ugi-4CR Adduct | HCl (aq) | Carboxylic Acid | High | researchgate.net |
| Ugi-4CR Adduct | Basic Hydrolysis | Carboxylic Acid | Good | organic-chemistry.org |
| Ugi-4CR Adduct | AcCl, MeOH | Methyl Ester | 98% | rsc.org |
| Ugi-4CR Adduct | Zn(OAc)₂, H₂O | Carboxylic Acid | Excellent | uantwerpen.be |
| Ugi-4CR Adduct | Zn(OAc)₂, MeOH | Methyl Ester | Excellent | uantwerpen.be |
Functionalization via Bromine-Mediated Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Derived Products
The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. researchgate.net After the isocyanide has participated in an MCR and has potentially been converted to a stable ester or acid, the bromine atom can be selectively targeted for C-C bond formation.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the 2-bromopyridine (B144113) moiety with various aryl or heteroaryl boronic acids. libretexts.orgnih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. nih.govrsc.org The reaction is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules derived from MCRs. nih.gov For example, 2-bromopyridine derivatives can be coupled with arylboronic acids in good to excellent yields, demonstrating the robustness of this method for creating 2-aryl-substituted pyridines. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the coupling of the 2-bromopyridine unit with terminal alkynes, providing access to 2-alkynylpyridine derivatives. wikipedia.orgscirp.org This reaction is generally co-catalyzed by palladium and copper complexes, such as Pd(PPh₃)₄ and CuI. mdpi.comsoton.ac.uk The resulting alkynylpyridines are versatile intermediates for further transformations. The reaction proceeds under mild conditions and has been successfully applied to various bromopyridine substrates, including those with additional functional groups, highlighting its potential for derivatizing MCR adducts. scirp.orgsoton.ac.uk
Table 2: Examples of Cross-Coupling Reactions on Bromopyridine Scaffolds
| Reaction | Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromopyridine derivative | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Arylpyridine | nih.gov |
| Suzuki-Miyaura | 2-Bromopyridine derivative | Alkenylboronic acid | Pd(0) catalyst, base | 2-Alkenylpyridine | libretexts.org |
| Sonogashira | 2-Bromo-3-aminopyridine | Terminal alkyne | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynylpyridine | scirp.org |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh₃)₄, CuI | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |
Synthesis of Diverse Heterocyclic Systems from this compound Adducts
The adducts resulting from MCRs involving this compound are often highly functionalized and primed for subsequent cyclization reactions to form diverse heterocyclic systems. These post-MCR transformations significantly increase molecular complexity in a streamlined fashion. scribd.com
For instance, Ugi adducts can be designed to contain functional groups that participate in intramolecular reactions. A common strategy involves an intramolecular Sₙ2 cyclization following the initial MCR. rsc.org Another powerful approach is the intramolecular Heck reaction. For example, a Ugi product derived from 2-iodobenzaldehyde (B48337) can undergo an efficient intramolecular Pd(II)-catalyzed Buchwald-Hartwig amination to construct oxindole (B195798) scaffolds. rsc.org Although this example uses an iodobenzaldehyde, the principle can be extended to the bromo-pyridine adducts, where the bromine atom serves as the handle for intramolecular palladium-catalyzed cyclizations.
Furthermore, the products of the aforementioned Suzuki or Sonogashira couplings can themselves be precursors to more complex fused heterocycles. An alkynyl group introduced via a Sonogashira reaction can undergo intramolecular cyclization with a nearby nucleophile (e.g., an amine or hydroxyl group) to form five- or six-membered rings. Similarly, biaryl systems formed via Suzuki coupling can be subjected to cyclization conditions to generate fused polycyclic aromatic systems. These tandem MCR/cyclization strategies provide rapid access to libraries of complex, drug-like heterocyclic compounds from simple starting materials. nih.govresearchgate.net
Coordination Chemistry and Catalytic Applications of 2 Bromo 6 Isocyanopyridine
2-Bromo-6-isocyanopyridine as a Ligand Precursor in Transition Metal Chemistry
This compound serves as a versatile precursor for designing more complex ligands for transition metal chemistry. Its bifunctional nature, featuring both a coordinating isocyanide group and a reactive bromo substituent, allows for sequential modification and complexation.
Synthesis and Characterization of Metal Complexes Featuring the Chemical Compound
While this compound is primarily recognized for its role in multicomponent reactions, its derivatives have been utilized in the synthesis of novel ligands for metal complexes. Research has focused on modifying the parent compound to create more elaborate ligand systems. For example, derivatives such as 2-bromo-6-methylaminopyridine have been synthesized with the goal of creating scaffolded ligands, like TREN-based systems. georgiasouthern.edu The synthesis of these aminopyridine derivatives is often achieved through high-pressure and high-temperature reactions with alkylamines. georgiasouthern.edu
The ultimate aim of synthesizing these derivative ligands is to form stable metal complexes, including extended metal atom chains (EMACs), which are multimetallic complexes with unique magnetic properties. georgiasouthern.edu The characterization of the intermediate aminopyridine ligands is typically performed using NMR spectroscopy (¹H and ¹³C NMR). georgiasouthern.edu
Investigation of Ligand Properties and Coordination Modes
The ligand properties of this compound and its derivatives are centered around the isocyanide and pyridine (B92270) nitrogen atoms as potential coordination sites. The isocyanide group is a well-known σ-donor and π-acceptor ligand, capable of forming strong bonds with transition metals. The pyridine nitrogen provides an additional coordination site, allowing for bidentate or bridging coordination modes.
The true utility of this compound in coordination chemistry lies in its "convertible" nature. organic-chemistry.orgcolab.ws The isocyanide and bromo groups can be strategically manipulated. The bromo-substituent, for instance, can be used in cross-coupling reactions to build more complex, multidentate ligand architectures. The isocyanide itself can be transformed post-complexation, offering a route to novel reactivity.
Metal-Mediated and Catalytic Reactions Involving the Isocyanide Functionality of the Chemical Compound
The isocyanide functionality of this compound is highly reactive and participates in a variety of metal-mediated and catalytic reactions, most notably multicomponent reactions (MCRs). organic-chemistry.orgresearchgate.net It has been identified as a superior "universal convertible isocyanide" due to its optimal balance of stability, nucleophilicity, and the good leaving group capacity of the resulting amide moiety under both acidic and basic conditions. organic-chemistry.orgcolab.wsresearchgate.net
This compound is extensively used in the Ugi and Passerini reactions. scribd.combiobasedorgchem.com In the Ugi four-component reaction (Ugi-4CR), this compound reacts with an aldehyde, an amine, and a carboxylic acid to form a bis-amide intermediate. organic-chemistry.orgresearchgate.net This intermediate can then be readily converted to other functional groups, such as esters or thioesters. organic-chemistry.org A significant application of this is the efficient, two-step synthesis of the potent opioid carfentanil, where the Ugi product is transformed into the final ester. organic-chemistry.orgresearchgate.net
The key features of this compound in these reactions are its stability, which prevents polymerization, and the efficient leaving group capacity of the 2-bromopyridylamide moiety, which allows for subsequent transformations. organic-chemistry.org
Table 1: Applications of this compound in Multicomponent Reactions
| Reaction Type | Key Features | Example Product | Ref |
|---|---|---|---|
| Ugi Four-Component Reaction | Acts as a convertible isocyanide; forms a cleavable amide intermediate. | Carfentanil | organic-chemistry.orgresearchgate.net |
| Passerini Reaction | Reacts with an aldehyde and a carboxylic acid to form α-acyloxy amides. | Various α-hydroxy acids (after hydrolysis) | scribd.com |
| Ugi-type Three-Component Reaction | Used in the diastereoselective synthesis of pipecolic amides. | Argatroban (anticoagulant) | researchgate.net |
Development of Novel Catalytic Systems Based on this compound Derivatives
The development of novel catalytic systems often relies on the strategic design of ligands, and this compound serves as a valuable building block in this context. By modifying its structure, new ligands can be created for a range of catalytic applications.
One approach involves the synthesis of scaffolded ligands. For example, 2-bromo-6-methylaminopyridine, a derivative of this compound, has been used in attempts to create TREN-based scaffolded ligands. georgiasouthern.edu These types of ligands are designed to stabilize multimetallic complexes, such as EMACs, which have potential applications in catalysis due to the communication between metal centers. georgiasouthern.edu
Furthermore, the reactivity of the bromo-substituent in this compound opens up possibilities for creating new catalytic systems through cross-coupling reactions. This allows for the introduction of various organic fragments, leading to a diverse range of ligands with tailored electronic and steric properties. The resulting complexes could find use in various catalytic transformations. While much of the research has focused on the utility of this compound in MCRs for synthesizing libraries of organic compounds, the potential for its derivatives in homogeneous catalysis is an emerging area of interest. researchgate.netacs.org
Advanced Spectroscopic and Mechanistic Studies of 2 Bromo 6 Isocyanopyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of 2-bromo-6-isocyanopyridine and its reaction products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the confirmation of molecular structures and the assessment of product purity.
In the context of multicomponent reactions (MCRs) where this compound serves as a convertible isocyanide, NMR is crucial for verifying the formation of the desired adducts. For instance, in Ugi-type reactions, the disappearance of the characteristic isocyanide signal in the ¹³C NMR spectrum and the emergence of new signals corresponding to the newly formed amide group provide clear evidence of successful conversion. researchgate.net The downfield shifts observed for the pyridyl protons, typically in the range of δ 7.5–8.5 ppm, are characteristic of the Ugi adducts formed from this reagent.
Detailed research findings from ¹H and ¹³C NMR analyses help in confirming the regioselectivity and stereochemistry of the products. For derivatives, specific proton and carbon signals offer a definitive map of the molecular skeleton. While specific data for the parent compound is limited in readily available literature, analysis of related pyridine (B92270) N-oxide derivatives provides comparative insights into the expected chemical shifts. rsc.org For example, the chemical shifts in 3-bromopyridine (B30812) N-oxide show aromatic protons between δ 7.21 and 8.40 ppm and carbon signals between δ 120.2 and 140.3 ppm. rsc.org
Table 1: Characteristic NMR Data for this compound Derivatives
| Nucleus | Type of Signal | Typical Chemical Shift (δ) Range (ppm) | Structural Interpretation |
|---|---|---|---|
| ¹H | Pyridyl Protons | 7.5 - 8.5 | Confirms the pyridine ring structure in Ugi adducts. |
| ¹³C | Isocyanide Carbon | Varies | Disappearance confirms conversion in MCRs. |
| ¹³C | Pyridine Carbons | 120 - 150 | Characteristic signals of the substituted pyridine ring. rsc.org |
Advanced Mass Spectrometry Techniques for Mechanistic Insights and Product Identification
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), are vital for the analysis of this compound and its derivatives. uantwerpen.bevu.nl HRMS provides highly accurate mass measurements, which allow for the determination of elemental compositions and the confirmation of product identities in complex reaction mixtures. researchgate.netresearchgate.net
This technique is especially powerful in the study of multicomponent reactions, where it can be used for high-throughput screening and mechanistic investigations. rug.nl By analyzing the masses of intermediates and final products, researchers can gain insights into the reaction pathways. Tandem mass spectrometry (MS/MS) experiments are particularly useful for elucidating the structure of complex molecules, such as cyclic peptides formed using this compound, by analyzing their fragmentation patterns. uni-halle.de
Predicted Collision Cross Section (CCS) values, an advanced parameter derived from ion mobility-mass spectrometry, can further aid in the structural characterization of ions in the gas phase, providing another layer of confidence in compound identification. uni.lu
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 183.01 g/mol | Computed by PubChem. nih.gov |
| Exact Mass | 181.94796 Da | Computed by PubChem. nih.gov |
| Monoisotopic Mass | 181.94797 Da | PubChemLite. uni.lu |
| Predicted CCS for [M+H]⁺ | 129.7 Ų | Calculated using CCSbase. uni.lu |
Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are powerful techniques for the vibrational analysis and functional group confirmation of this compound. The isocyano (-N≡C) functional group has a strong and characteristic stretching vibration in the IR spectrum, typically appearing in a relatively clean region of the spectrum around 2100 cm⁻¹. mdpi.com
This distinct peak serves as an excellent diagnostic tool. Its presence confirms the identity of the starting material, while its disappearance after a reaction, coupled with the appearance of new bands such as the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹), provides definitive evidence of the isocyanide's conversion in a multicomponent reaction. researchgate.netresearchgate.net
Studies on related isocyano-containing aromatic molecules have shown that the exact frequency of the isonitrile stretching vibration is sensitive to the local molecular environment, including solvent polarity and hydrogen-bonding interactions. mdpi.comacs.org This sensitivity allows the isocyano group to be used as an infrared probe to study intermolecular forces and the electronic properties of its derivatives. mdpi.com Both IR and Raman spectroscopy have been used to characterize the structures of tetrazoles and metal complexes derived from reactions involving isocyanides. researchgate.netacs.org
Table 3: Key Vibrational Frequencies for Isocyanide and Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Isocyanide (-N≡C) | Stretching | ~2100 - 2140 | Diagnostic peak for the starting material. mdpi.com |
| Amide (C=O) | Stretching | ~1630 - 1680 | Confirms formation of Ugi/Passerini products. researchgate.net |
X-ray Crystallography for Solid-State Structural Characterization and Conformational Analysis
X-ray crystallography provides the most definitive structural information for this compound derivatives by mapping the precise atomic positions in the solid state. This technique is invaluable for resolving stereochemical ambiguities, especially in the complex, three-dimensional molecules often generated via multicomponent reactions. uantwerpen.berug.nlresearchgate.net
Through X-ray diffraction studies, researchers have unequivocally confirmed the structures of various Ugi reaction products and complex heterocyclic systems derived from this compound. researchgate.netmdpi.com The resulting crystal structures provide a wealth of data, including exact bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation.
Furthermore, crystallographic analysis reveals the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking interactions, which govern the supramolecular assembly. researchgate.netacs.org For instance, studies on isocyanide-metal complexes and co-crystals have detailed how interactions involving the isocyano group, such as hydrogen bonds and halogen bonds, influence the crystal packing and even the material's photophysical properties. mdpi.comnih.gov
Table 4: Structural Insights from X-ray Crystallography of Isocyanide Derivatives
| Structural Feature | Description | Importance |
|---|---|---|
| Stereochemistry | Determination of the absolute and relative configuration of chiral centers. | Crucial for understanding diastereoselective reactions. researchgate.net |
| Conformation | Analysis of molecular shape, including ring puckering and substituent orientation. | Provides insight into energetically preferred shapes. rug.nl |
| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and π-stacking. | Explains crystal packing and solid-state properties. researchgate.netnih.gov |
Computational and Theoretical Investigations of 2 Bromo 6 Isocyanopyridine
Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and predicting the reactivity of molecules. A DFT analysis of 2-bromo-6-isocyanopyridine would illuminate the influence of the bromo and isocyano substituents on the pyridine (B92270) ring's electron distribution.
The bromine atom, being an electronegative yet polarizable halogen, would withdraw electron density from the pyridine ring through an inductive effect, while also participating in weak resonance effects. The isocyano group (–N≡C) is a strong π-acceptor and would significantly delocalize the π-electrons of the ring, leading to a more electron-deficient aromatic system. This electron-withdrawing nature would be clearly visualized in a computed electrostatic potential map, showing a region of positive potential (blue) around the pyridine ring and a region of negative potential (red) localized on the nitrogen atom of the pyridine and the terminal carbon of the isocyano group.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. For this compound, the HOMO would likely be localized on the bromine atom and the pyridine ring, indicating their propensity to act as electron donors in certain reactions. Conversely, the LUMO would be expected to be centered on the isocyano group and the pyridine ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Reactivity descriptors, derivable from DFT calculations, can provide quantitative predictions of reactivity. These include parameters like chemical hardness, softness, electronegativity, and the Fukui function, which can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Below is a hypothetical data table summarizing the kind of information a DFT study on this compound would yield, with values estimated based on studies of similar brominated and isocyano-substituted aromatic compounds.
| Parameter | Predicted Value/Observation | Implication for Reactivity |
| HOMO Energy | Lowered due to electron-withdrawing groups | Reduced propensity for oxidation |
| LUMO Energy | Significantly lowered due to isocyano group | Increased susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relatively small | High chemical reactivity |
| Electrostatic Potential | Positive potential on the pyridine ring | Susceptible to nucleophilic attack |
| Fukui Function (f-) | Highest value on the isocyano carbon | Preferred site for nucleophilic attack |
| Fukui Function (f+) | Highest value on the pyridine nitrogen | Preferred site for electrophilic attack |
Molecular Dynamics Simulations to Model Reaction Pathways and Conformations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the intricate steps of reaction pathways. For a molecule like this compound, MD simulations would be invaluable in understanding its behavior in solution and during the course of a multicomponent reaction.
An MD simulation would typically involve placing the this compound molecule, along with other reactants and solvent molecules, in a simulation box. By solving Newton's equations of motion for this system, the simulation tracks the trajectory of each atom over time. This allows for the exploration of the conformational landscape of the molecule, identifying low-energy conformations and the barriers to rotation around single bonds.
In the context of a multicomponent reaction, such as the Ugi reaction, MD simulations can model the diffusion of reactants, their initial interactions, and the formation of pre-reaction complexes. By observing the relative orientations and proximities of the reacting species, researchers can gain insights into the steric and electronic factors that govern the reaction's feasibility and stereochemical outcome.
Furthermore, MD simulations can be coupled with quantum mechanics (QM/MM methods) to model the bond-breaking and bond-forming events of the reaction itself. This powerful combination allows for the study of transition states and the calculation of activation energies, providing a detailed, dynamic understanding of the reaction mechanism.
| Simulation Type | Objective | Key Outputs |
| Conformational Analysis | To identify stable conformations of this compound in solution. | Rotational energy barriers, dihedral angle distributions, low-energy conformers. |
| Reaction Dynamics | To model the approach and interaction of reactants in a multicomponent reaction. | Radial distribution functions, collision frequencies, orientation of reactants. |
| QM/MM Simulations | To elucidate the detailed mechanism of a reaction involving this compound. | Transition state geometries, activation energies, reaction energy profiles. |
This table outlines the potential applications of MD simulations for studying this compound.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) for Predictive Modeling
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While a specific QSAR/QSPR study for a narrow class of compounds including only this compound is unlikely, it could be included in a larger dataset of substituted pyridines to develop predictive models for a particular property. nih.govnih.gov
For instance, a QSAR study might aim to predict the efficiency of various isocyanides in a particular multicomponent reaction. In such a study, this compound would be one data point, and its structural features would be encoded by a set of molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
By building a mathematical model that links these descriptors to the observed reactivity (e.g., reaction yield), a predictive QSAR/QSPR equation can be derived. This model could then be used to predict the reactivity of other, as-yet-unsynthesized substituted pyridines. The contribution of the bromo and isocyano groups in this compound would be quantified by the model, providing insights into the structural features that govern reactivity.
| Descriptor Class | Example Descriptors for this compound | Potential Impact on Reactivity Model |
| Electronic | High dipole moment, positive partial charge on the isocyano carbon. | May correlate with faster reaction rates with nucleophiles. |
| Steric | Increased molecular volume due to the bromine atom. | Could have a negative correlation with yield if the transition state is sterically hindered. |
| Topological | Specific values for connectivity indices based on its unique structure. | Contributes to the overall statistical model. |
| Hydrophobic | A moderate LogP value due to the presence of both a polar pyridine ring and a nonpolar bromo group. | May influence reaction rates in different solvent systems. |
This table illustrates the types of descriptors that would be used in a QSAR/QSPR study involving this compound.
Computational Mechanistic Elucidation of Multicomponent Reactions and Post-Transformations Involving the Chemical Compound
The true power of computational chemistry is often realized in its ability to unravel complex reaction mechanisms. For this compound, a key area of interest is its role in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.
Computational studies, primarily using DFT, can be employed to map out the entire reaction energy profile. This involves locating the structures and energies of all reactants, intermediates, transition states, and products. For the Ugi reaction involving this compound, the mechanism would be expected to proceed through the following key steps, each of which can be modeled computationally:
Imine Formation: The reaction between an aldehyde/ketone and an amine to form an iminium ion.
Nucleophilic Attack: The nucleophilic isocyano carbon of this compound attacks the iminium ion.
Intermediate Formation: Formation of a nitrilium ion intermediate.
Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion.
Mumm Rearrangement: An intramolecular acyl transfer to yield the final α-acylamino amide product.
By calculating the activation energy for each step, the rate-determining step of the reaction can be identified. Furthermore, computational models can explore the influence of different reactants, catalysts, and solvents on the reaction mechanism and energetics.
A particularly important aspect of this compound is its "convertible" nature. The 2-bromopyridyl amide group in the product of the multicomponent reaction can be subsequently cleaved or transformed. Computational studies can also be used to elucidate the mechanisms of these post-transformations, helping to optimize the reaction conditions for the desired chemical modification.
| Reaction Step (Ugi Reaction) | Computational Investigation | Information Gained |
| Imine Formation | Calculation of the reaction energy and activation barrier. | Understanding the thermodynamics and kinetics of the initial step. |
| Isocyanide Attack | Modeling the transition state for the C-C bond formation. | Identifying the key orbital interactions and steric effects. |
| Mumm Rearrangement | Locating the transition state for the intramolecular acyl transfer. | Determining the energetic feasibility of the final rearrangement. |
| Post-Transformation (Cleavage) | Modeling the mechanism of cleavage of the 2-bromopyridyl amide. | Guiding the choice of reagents and conditions for product diversification. |
This table summarizes how computational methods can be applied to understand the mechanistic details of reactions involving this compound.
Future Perspectives and Emerging Research Directions
Integration of 2-Bromo-6-isocyanopyridine into Automated Synthesis and High-Throughput Experimentation Platforms
The inherent nature of isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, makes them exceptionally well-suited for the rapid generation of large and diverse compound libraries. nih.govacs.org This high efficiency is crucial for high-throughput screening (HTS) in drug discovery and materials science. nih.govrug.nl The stability and reliability of this compound make it an ideal candidate for integration into automated synthesis platforms. organic-chemistry.org
Future research will likely focus on leveraging these attributes in the following ways:
Parallel Synthesis: The solid, stable, and easy-to-handle nature of this compound facilitates its use in robotic systems for parallel synthesis in microtiter plate formats. rsc.orgacs.org This allows for the automated creation of thousands of distinct compounds by systematically varying the other components (amine, carbonyl, and carboxylic acid) in an Ugi reaction. acs.org
Flow Chemistry: The compound's solubility and stability are advantageous for its adoption in continuous-flow reactor systems. Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for streamlined, multi-step syntheses, making it a powerful tool for rapid library production and process optimization.
Drug Discovery Platforms: By combining automated synthesis using this compound with HTS, researchers can accelerate the identification of new biologically active molecules. mdpi.com The "convertible" nature of the isocyanide allows for the initial synthesis of a diverse library of bis-amides, which can then be selectively cleaved to reveal a primary amide or other functionalities, further expanding the chemical space accessible for screening. nih.gov
The ease of automating multicomponent reactions featuring this isocyanide is a significant step toward streamlining the early phases of pharmaceutical research. nih.govacs.org
| Platform | Advantage of using this compound | Potential Outcome |
| Automated Parallel Synthesis | Solid, stable, and easy to dispense robotically. organic-chemistry.org | Rapid generation of large, diverse compound libraries for HTS. nih.govacs.org |
| Continuous Flow Chemistry | Good solubility and stability under various conditions. | Efficient, scalable, and safe production of complex molecules. |
| Integrated Drug Discovery | Reliable performance in MCRs and predictable post-reaction cleavage. nih.govresearchgate.net | Accelerated hit-to-lead optimization cycles in pharmaceutical research. |
Exploration of Novel Reaction Pathways and Applications for the Chemical Compound
While this compound has been effectively demonstrated in Ugi and Passerini-type reactions, its full reactive potential remains an active area of exploration. researchgate.net Its unique combination of a nucleophilic isocyanide group and an electrophilic C-Br bond on a pyridine (B92270) ring suggests that it could participate in a wider range of chemical transformations.
Emerging research directions include:
Novel Multicomponent Reactions: Scientists are investigating its use in other known IMCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, to access new heterocyclic scaffolds. researchgate.net There is also significant potential for discovering entirely new MCRs where the pyridine acts not just as a leaving group but also as a reactive participant.
Post-MCR Modifications: The bromo-substituent on the pyridine ring of the Ugi or Passerini product serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) before the cleavage step. This strategy would dramatically increase molecular complexity from simple starting materials in a highly convergent fashion.
Synthesis of Complex Molecules: The successful two-step synthesis of the potent opioid carfentanil highlights the utility of this compound in creating complex and pharmaceutically relevant molecules with high efficiency. organic-chemistry.orgnih.govclinicalcasereportsint.com Future work will target the streamlined synthesis of other active pharmaceutical ingredients (APIs), natural products, and peptidomimetics. mdpi.comnih.gov
The exploration of these pathways will continue to expand the synthetic chemist's toolbox, enabling more efficient and innovative routes to valuable chemical entities.
Design of Advanced Convertible Isocyanide Systems Inspired by this compound
The success of this compound has established a benchmark for the design of new "universal" convertible isocyanides. organic-chemistry.orgacs.org It demonstrated that a balance of stability, nucleophilicity, and the leaving group ability of the resulting amide is crucial for a broadly applicable reagent. acs.orgnih.gov Research in this area is focused on fine-tuning these properties to create next-generation reagents with enhanced or specialized capabilities.
Key design principles inspired by this compound include:
Modulating Reactivity and Cleavage Conditions: By altering the electronic properties of the pyridine ring (e.g., introducing other substituents), new convertible isocyanides can be developed. For instance, 3-substituted 2-isocyanopyridines have been explored as versatile alternatives that can be cleaved under different catalytic conditions, offering greater synthetic flexibility. rsc.orgacs.org
Introducing New Functionalities: Future designs may incorporate additional functional groups onto the isocyanide scaffold that can participate in subsequent reactions or impart specific properties (e.g., fluorescence, water solubility) to the MCR products.
Developing "Traceless" Reagents: An important goal is the design of isocyanides where the cleaved by-product is volatile, water-soluble, or easily removed by filtration, simplifying product purification—a key consideration in automated and green chemistry.
This design-led approach, using this compound as a foundational model, will lead to a new generation of sophisticated reagents for multicomponent chemistry.
| Design Feature | Goal | Inspired by this compound's... |
| Electronic Tuning | Control reactivity and cleavage conditions. rsc.org | Balance of nucleophilicity and leaving group ability. acs.org |
| Added Functionality | Introduce handles for secondary reactions or specific properties. | Use of the bromo-substituent for potential cross-coupling. |
| Simplified Purification | Create easily removable by-products. | Recyclability of the 2-bromo-6-aminopyridine by-product. organic-chemistry.org |
Sustainable Chemistry Aspects in the Synthesis and Application of the Chemical Compound
Multicomponent reactions are inherently aligned with the principles of green chemistry due to their high atom economy, convergence, and reduction of intermediate isolation steps. mdpi.com The use of this compound further enhances the sustainability profile of these processes.
Future research will likely emphasize the following green chemistry aspects:
Atom Economy: MCRs combine three or more reactants into a single product, minimizing waste. The application of this compound in efficient, convergent syntheses, such as that of carfentanil, exemplifies this principle. nih.govclinicalcasereportsint.com
Recyclability of By-products: The cleavage of the Ugi product releases 2-bromo-6-aminopyridine, which has been shown to be recoverable. organic-chemistry.org Developing efficient and scalable methods for the recycling of this by-product back into the starting isocyanide is a key goal for creating a truly circular chemical process.
Use of Greener Solvents: While many MCRs are performed in traditional organic solvents, there is a growing trend toward using more environmentally benign media such as water, ethanol, or bio-based solvents. mdpi.com Future studies will focus on optimizing reaction conditions for this compound in these green solvent systems.
By focusing on these areas, the chemical community can leverage the utility of this compound while minimizing environmental impact.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-6-isocyanopyridine, and how can its purity be validated?
- Methodology : The compound is typically synthesized via dehydration of the corresponding formamide precursor using reagents like POCl3 and NEt3 under controlled anhydrous conditions .
- Validation : Purity is confirmed via TLC (silica gel, fluorescence indicator) and column chromatography (cyclohexane/EtOAc gradients). Structural characterization employs IR spectroscopy (e.g., characteristic isocyanide absorption at ~2100–2150 cm<sup>−1</sup>) and NMR .
Q. How is this compound utilized in multicomponent reactions (MCRs), and what are its advantages?
- Applications : It serves as a "convertible isocyanide" in Ugi reactions, enabling post-condensation modifications. For example, it reacts with amines, aldehydes, and carboxylic acids to form α-acyloxyamides, which can undergo base-mediated cleavage to yield secondary amides .
- Advantages : The bromine substituent facilitates downstream functionalization (e.g., Suzuki coupling), while the isocyanide group ensures regioselectivity in MCRs .
Advanced Research Questions
Q. How can reaction yields be optimized in Ugi-type reactions involving this compound?
- Optimization Strategies :
- Stoichiometry : Equimolar ratios of reactants (e.g., 1:1:1 for amine, aldehyde, and isocyanide) minimize side products .
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.
- Temperature : Room temperature or mild heating (30–40°C) prevents decomposition of the isocyanide .
- Example Data :
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| γ-Aminobutyric acid + paraformaldehyde | Cyclohexane/EtOAc, 48h | 48 | |
| Isobutyraldehyde + γ-aminobutyric acid | Silica gel chromatography | 66 |
Q. What are the challenges in leveraging this compound for natural product synthesis, and how are they addressed?
- Challenges :
- Base Sensitivity : The isocyanide group degrades under strong basic conditions.
- Competing Reactivity : Bromine may participate in unintended cross-coupling reactions.
- Solutions :
- Protective Strategies : Use mild bases (e.g., NaHCO3) for cleavage .
- Sequential Functionalization : Prioritize isocyanide reactivity before bromine substitution. For example, in schulzeine B synthesis, the isocyanide is first incorporated into the scaffold, followed by Pd-catalyzed coupling .
Q. How does this compound compare to other isocyanides in terms of reactivity and versatility?
- Reactivity Profile :
- Superior Stability : Unlike trityl isocyanides, it resists acidic hydrolysis, enabling orthogonal deprotection strategies .
- Dual Functionalization : Bromine allows post-MCR modifications (e.g., cross-coupling, nucleophilic substitution), expanding structural diversity .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound-derived products?
- Key Techniques :
- IR Spectroscopy : Confirms isocyanide conversion (loss of ~2100 cm<sup>−1</sup> peak) and amide formation (C=O stretch at ~1670 cm<sup>−1</sup>) .
- NMR : <sup>1</sup>H/ <sup>13</sup>C NMR identifies regioselectivity in Ugi adducts (e.g., downfield shifts for pyridyl protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in complex adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
